Etioporphyrin I dihydrobromide

Catalog No.
S1914385
CAS No.
69150-58-9
M.F
C32H40Br2N4
M. Wt
640.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etioporphyrin I dihydrobromide

CAS Number

69150-58-9

Product Name

Etioporphyrin I dihydrobromide

IUPAC Name

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin;dihydrobromide

Molecular Formula

C32H40Br2N4

Molecular Weight

640.5 g/mol

InChI

InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33-34H,9-12H2,1-8H3;2*1H

InChI Key

WUODKDJTNVPUGC-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br

Etioporphyrin I dihydrobromide (Etioporphyrin I diHBr) is a molecule belonging to the class of chemicals called porphyrins. Porphyrins are cyclic structures with important functions in biological systems. They play a crucial role in the synthesis of heme, a molecule essential for oxygen transport in red blood cells [].

Here are some areas of scientific research where Etioporphyrin I diHBr may be used:

  • As a Biochemical Tool

    Etioporphyrin I diHBr can be used as a chromophore, a molecule that absorbs light of specific wavelengths. This property allows researchers to study its interactions with other molecules using spectroscopic techniques.

  • In Photosensitization Studies

    Etioporphyrin I diHBr has photosensitive properties, meaning it can react to light. This characteristic allows scientists to study its potential applications in photosensitization, a process used in photodynamic therapy for certain cancers.

  • Porphyrin Metabolism Research

    Etioporphyrin I diHBr is a naturally occurring intermediate in the heme biosynthesis pathway. Scientists can use it to study porphyrin metabolism and related disorders.

Etioporphyrin I dihydrobromide is a synthetic derivative of etioporphyrin, a member of the porphyrin family characterized by its unique tetrapyrrole structure. This compound is notable for its potential applications in various fields, including catalysis, electrochemistry, and biological research. Etioporphyrin I dihydrobromide is identified by its CAS number 69150-58-9 and exists as a dark crystalline solid that exhibits distinct optical and electronic properties due to its conjugated system.

Etioporphyrin I dihydrobromide exhibits various biological activities, primarily due to its ability to interact with biological molecules. It has been studied for:

  • Antimicrobial Properties: Some studies suggest that porphyrins can exhibit antimicrobial activity, potentially making etioporphyrin I dihydrobromide useful in medical applications .
  • Photodynamic Therapy: The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy in cancer treatment .
  • Enzyme Mimicry: As a metalloporphyrin, it can mimic the activity of certain enzymes, facilitating biochemical transformations .

The synthesis of etioporphyrin I dihydrobromide typically involves several steps:

  • Formation of Dipyrromethenes: Starting materials such as kryptopyrrole are reacted to form dibrominated dipyrromethenes.
  • Cyclization: The dipyrromethenes undergo cyclization in formic acid to yield etioporphyrin I.
  • Precipitation and Purification: The crude product is precipitated using solvents like acetone and purified through chromatography techniques .

Etioporphyrin I dihydrobromide has diverse applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize reaction intermediates .
  • Electrochemical Sensors: The compound is employed in the development of sensors for detecting metal ions and other analytes in environmental samples .
  • Research Tool: In biological research, it is used as a probe for studying porphyrin interactions with proteins and other biomolecules .

Studies on the interactions of etioporphyrin I dihydrobromide reveal its potential in various applications:

  • Metal Ion Binding: Research indicates strong binding affinity for transition metals, which enhances its utility in sensing applications .
  • Biomolecular Interactions: Investigations into how this compound interacts with proteins have shown promising results for understanding porphyrin behavior in biological systems .

Several compounds share structural similarities with etioporphyrin I dihydrobromide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Uroporphyrin IIIPorphyrinKnown for its role in heme synthesis; water-soluble.
Deuteroporphyrin IXPorphyrinExhibits strong absorbance properties; used in phototherapy.
Mesoporphyrin IXPorphyrinUsed primarily in photodynamic therapy; has distinct solubility properties.
Coproporphyrin IPorphyrinIntermediate in heme biosynthesis; less stable than etioporphyrins.

Etioporphyrin I dihydrobromide is unique due to its specific bromination pattern and enhanced stability, which allows for selective interactions with metal ions and potential applications that differ from those of other porphyrins.

Dates

Modify: 2024-04-14

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